1,5-Dimethyl-2-piperidone

Übersicht

Beschreibung

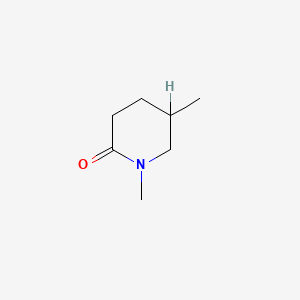

1,5-Dimethyl-2-piperidone is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-piperidone can be synthesized through several methods. One common approach involves the regioselective nitrilase-mediated biocatalysis of dinitriles. This method is advantageous due to its mild reaction conditions, environmental friendliness, and high regioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Cyclization and Annulation Reactions

1,5-DMPD participates in intramolecular cyclization and [1 + 2 + 3] annulation strategies to construct complex heterocycles:

-

Photocatalytic [1 + 2 + 3] Annulation :

Reacts with alkenes and ammonium salts under blue LED irradiation to form 3,5-disubstituted 2-piperidinones. The reaction proceeds via radical cation intermediates and sequential C–N/C–C bond formation .

Example Reaction:

| Substrate | Catalyst | Yield (%) | Dr (diastereomeric ratio) |

|---|---|---|---|

| Styrene + NH₄OAc | Mes-3,6-t-Bu₂Acr-Ph⁺ | 88 | 3.7:1 |

-

Intramolecular Aza-Michael Reactions :

Forms bicyclic piperidinones via organocatalyzed cyclization. For example, reactions with α,β-unsaturated carbonyl compounds yield enantiomerically enriched products .

Functionalization via Transition Metal Catalysis

1,5-DMPD undergoes palladium- and rhodium-catalyzed hydrogenation to access stereochemically diverse piperidines:

-

Hydrogen Borrowing [5 + 1] Annulation :

Iridium-catalyzed cascades convert 1,5-DMPD derivatives into substituted piperidines with high enantioselectivity .

Example Protocol:

| Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1,7-Diene | Ni | CH₃CN | 85 | 92 |

Radical-Mediated Reactions

1,5-DMPD participates in photochemical [2 + 2] cycloadditions :

-

UV irradiation of diene derivatives yields bicyclic piperidinones, which are reducible to piperidines .

Photoreaction Data:

| Substrate | Product | Yield (%) |

|---|---|---|

| 1,5-DMPD derivative | Bicyclic piperidinone | 75 |

Late-Stage Functionalization

1,5-DMPD is employed in natural product derivatization :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,5-DMPD is primarily recognized as a building block in organic synthesis. It serves as an essential intermediate in the production of complex organic molecules, enabling chemists to develop new compounds with desired properties. Its unique structure allows for various chemical modifications, making it a valuable reagent in synthetic pathways.

Key Applications:

- Organic Synthesis : Utilized in the creation of pharmaceuticals and agrochemicals.

- Polymer Chemistry : Acts as a precursor for specialty polymers that exhibit enhanced durability and resistance to degradation.

Pharmaceutical Development

In the pharmaceutical industry, 1,5-DMPD is crucial for synthesizing several drugs. It has been identified as an important intermediate in the production of analgesics and anti-inflammatory medications.

Notable Case Studies:

- Gabapentin and Atorvastatin : Research has highlighted its role in the synthesis of these drugs, which are widely used for neuropathic pain management and cholesterol reduction, respectively .

- Alzheimer's Disease Treatment : 1,5-DMPD derivatives have shown potential in inhibiting cholinesterase enzymes, contributing to therapies aimed at treating Alzheimer's disease .

Agrochemical Production

1,5-DMPD is also employed in the formulation of pesticides and herbicides , enhancing their effectiveness and stability. The compound's reactivity allows for the development of agrochemicals that are tailored to specific agricultural needs.

Flavor and Fragrance Industry

The compound is utilized in creating flavoring agents and fragrances. Its structural properties contribute to unique aromatic profiles that enhance consumer products.

Biocatalysis

Recent advancements have demonstrated the efficiency of using regioselective nitrilases for the synthesis of 1,5-DMPD. This biocatalytic approach offers several advantages:

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-2-piperidone involves its interaction with various molecular targets. It can bind to DNA via intercalation, affecting the replication and transcription processes. This property makes it useful in the development of anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simpler analog with a similar structure but lacks the methyl groups.

2,6-Dimethylpiperidine: Another derivative with methyl groups at different positions.

4-Piperidone: A related compound with the carbonyl group at a different position.

Uniqueness

1,5-Dimethyl-2-piperidone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .

Biologische Aktivität

1,5-Dimethyl-2-piperidone (1,5-DMPD) is a piperidine derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1,5-DMPD has the molecular formula and a molecular weight of 127.19 g/mol. It can be synthesized through a chemoenzymatic process involving nitrilase-mediated hydrolysis of 2-methylglutaronitrile (MGN), leading to the formation of 4-cyanopentanoic acid, which is subsequently converted to 1,5-DMPD .

Target of Action:

1,5-DMPD acts on various biological targets due to its piperidine structure. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including effects on enzyme activity and receptor modulation .

Mode of Action:

Research indicates that 1,5-DMPD may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization, similar to other piperidone compounds . The activation of caspase pathways suggests its role in intrinsic apoptotic pathways.

Pharmacological Activities

-

Anticancer Activity:

Studies have demonstrated that 1,5-DMPD exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted for its ability to induce cell death in leukemia and lymphoma cell lines through apoptosis mechanisms . -

Neuroprotective Effects:

The compound has shown potential neuroprotective properties, which could be beneficial for treating neurodegenerative diseases. Its interaction with neurotransmitter systems suggests possible applications in disorders like Parkinson's disease . -

Antimicrobial Properties:

Preliminary studies suggest that 1,5-DMPD may possess antimicrobial activity by inhibiting certain bacterial growth pathways .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in leukemia/lymphoma | Induction of apoptosis via ROS accumulation |

| Neuroprotection | Protective effects in neuronal cells | Modulation of neurotransmitter systems |

| Antimicrobial | Inhibition of bacterial growth | Disruption of microbial metabolic pathways |

Case Studies

-

Cytotoxicity in Cancer Research:

A study evaluated the cytotoxic effects of various piperidone derivatives, including 1,5-DMPD, on human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for several tested lines, including breast and colon cancer cells . -

Neuroprotective Studies:

Research focusing on neuroprotective agents highlighted the potential of piperidine derivatives like 1,5-DMPD to modulate neuroinflammatory responses and protect against neuronal cell death in models of neurodegeneration .

Eigenschaften

IUPAC Name |

1,5-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHVIDNQBMVYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888679 | |

| Record name | 2-Piperidinone, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86917-58-0 | |

| Record name | 1,5-Dimethyl-2-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86917-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinone, 1,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidinone, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethyl-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the industrial applications of 1,5-Dimethyl-2-piperidone?

A1: this compound serves as a crucial intermediate in the production of various chemicals. One notable application is its role as a precursor in the synthesis of this compound-N-oxyl (DMPO), a spin trapping agent employed to detect and identify short-lived free radicals in biological systems. []

Q2: What is the primary method for producing this compound on an industrial scale?

A2: The most efficient route for large-scale synthesis of this compound is through the chemoenzymatic conversion of 2-methylglutaronitrile. This process utilizes a key enzyme, nitrilase, to selectively hydrolyze 2-methylglutaronitrile into 4-cyanopentanoic acid. Subsequent chemical transformations lead to the formation of this compound. [, ]

Q3: Can you elaborate on the use of immobilized cells in the production of 4-cyanopentanoic acid, a precursor to this compound?

A3: Researchers have successfully optimized the production of 4-cyanopentanoic acid by immobilizing the microbial cells containing the necessary nitrilase enzyme. Immobilization offers advantages like enhanced enzyme stability and reusability. Studies have explored various immobilization matrices like carrageenan and alginate, with alginate demonstrating superior performance in terms of catalyst specific activity and volumetric productivity. []

Q4: How does the choice of immobilization matrix impact the efficiency of 4-cyanopentanoic acid production?

A4: The study comparing carrageenan and alginate as immobilization matrices for nitrilase-containing cells revealed significant differences. Immobilization in alginate not only yielded catalysts with higher nitrilase specific activity but also allowed for stable operation in reaction mixtures containing high concentrations of 4-cyanopentanoic acid ammonium salt, a challenge faced with carrageenan. [] This highlights the critical role of matrix selection in optimizing biocatalytic processes.

Q5: What are the advantages of employing a chemoenzymatic approach over traditional chemical synthesis for producing this compound?

A5: Chemoenzymatic synthesis, utilizing enzymes like nitrilase, offers several benefits over conventional chemical methods. These include:

- High regioselectivity: Nitrilase exhibits exceptional selectivity in catalyzing the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid, ensuring a high yield of the desired product. [, ]

- Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions (e.g., lower temperatures and pressures) compared to harsh chemical synthesis, reducing energy consumption and minimizing unwanted side reactions. []

- Environmental friendliness: Enzymes are biodegradable and operate in aqueous environments, aligning with green chemistry principles and contributing to a more sustainable production process. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.